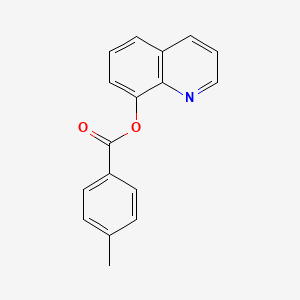

Quinolin-8-yl 4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

quinolin-8-yl 4-methylbenzoate |

InChI |

InChI=1S/C17H13NO2/c1-12-7-9-14(10-8-12)17(19)20-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3 |

InChI Key |

COXGDTKKNZMLJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Significance Within Quinoline and Ester Chemistry Frameworks

The importance of Quinolin-8-yl 4-methylbenzoate is best understood by examining its constituent parts: the quinoline (B57606) heterocycle and the benzoate (B1203000) ester.

The quinoline scaffold, a fused bicyclic system of benzene (B151609) and pyridine (B92270), is a privileged structure in medicinal chemistry and materials science. nih.govnih.govrsc.org Quinoline derivatives are known to exhibit a wide array of biological activities. nih.govresearchgate.net The nitrogen atom and the planar aromatic system of quinoline allow for a variety of chemical modifications and interactions, making it a versatile building block in the synthesis of complex molecules. nih.gov The 8-hydroxyquinoline (B1678124) moiety, from which the "quinolin-8-yl" portion of the target molecule is derived, is a well-known chelating agent, capable of forming stable complexes with a wide range of metal ions. scispace.com This property is crucial in areas such as analytical chemistry and the development of new materials with specific electronic properties. scispace.com

On the other hand, benzoate esters are a common functional group in organic chemistry, often employed as protecting groups for alcohols or as precursors in various chemical transformations. researchgate.netnih.govchem960.com The ester linkage can be strategically cleaved under specific conditions, allowing for the controlled release of the constituent alcohol and carboxylic acid. The "4-methylbenzoate" part of the molecule, also known as a p-toluate (B1214165) group, introduces a methyl group on the phenyl ring, which can influence the electronic properties and steric hindrance of the molecule.

The combination of these two frameworks in this compound results in a molecule with a unique set of properties. The esterification of 8-hydroxyquinoline with 4-methylbenzoic acid creates a derivative where the chelating ability of the 8-hydroxyquinoline is masked, which can be unmasked through hydrolysis of the ester bond. This "pro-chelating" characteristic makes it a valuable tool in chemical research.

Foundational Structural Elements and Their Implications for Chemical Inquiry

Regioselective Esterification Pathways

The most direct and common approach to synthesizing this compound is through the esterification of its constituent precursors: quinolin-8-ol and 4-methylbenzoic acid. This transformation can be achieved through various catalyzed and uncatalyzed methods, each offering distinct advantages in terms of reaction conditions, efficiency, and substrate scope.

Catalyzed Esterification Strategies for this compound Synthesis

The esterification of quinolin-8-ol and 4-methylbenzoic acid can be significantly accelerated through the use of catalysts. These catalysts function by activating either the carboxylic acid or the alcohol, thereby facilitating the nucleophilic attack that leads to ester formation.

Acid Catalysis: Traditional Fischer-Speier esterification, employing a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), represents a viable, albeit sometimes harsh, method. The acid protonates the carbonyl oxygen of the 4-methylbenzoic acid, increasing its electrophilicity and making it more susceptible to attack by the hydroxyl group of quinolin-8-ol. The reaction is typically carried out in an excess of an alcohol that can also serve as a dehydrating agent to drive the equilibrium towards the product.

Dicyclohexylcarbodiimide (B1669883) (DCC) Coupling: For milder reaction conditions, particularly when dealing with sensitive functional groups, carbodiimide-mediated coupling reactions are preferred. The Steglich esterification is a prominent example, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol (quinolin-8-ol) to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. nih.govnih.gov This method is known for its high yields and the ability to be performed at room temperature. mdpi.com

| Catalyst/Reagent | Role | Key Features |

| Sulfuric Acid (H₂SO₄) | Acid Catalyst | Strong acid, requires elevated temperatures, reversible reaction. |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Mild reaction conditions, forms a stable urea (B33335) byproduct. nih.govnih.gov |

| 4-Dimethylaminopyridine (DMAP) | Acyl Transfer Catalyst | Used in conjunction with DCC to accelerate the reaction. nih.gov |

Synthesis via Quinolin-8-ol and 4-Methylbenzoic Acid Precursors

The fundamental synthetic route to this compound involves the direct condensation of quinolin-8-ol and 4-methylbenzoic acid. The metabolic hydrolysis of related synthetic cannabinoid receptor agonists to 8-hydroxyquinoline and a corresponding benzoic acid derivative in vitro strongly suggests that the reverse reaction, esterification, is the primary synthetic pathway. nih.gov

The reaction involves the nucleophilic attack of the hydroxyl group of quinolin-8-ol on the carbonyl carbon of 4-methylbenzoic acid, leading to the elimination of a water molecule and the formation of the ester bond. The efficiency of this uncatalyzed reaction is often low and requires high temperatures to drive off the water and shift the equilibrium towards the product. Therefore, catalyzed approaches are generally favored for practical synthesis.

Carbon-Carbon Bond Forming Reactions Involving Quinoline Derivatives

While direct esterification is the most straightforward approach, the quinoline-benzoate scaffold can also be conceptually assembled through carbon-carbon bond-forming reactions, followed by subsequent functional group manipulations.

Perkin Reaction Analogues for Quinoline-Benzoate Scaffold Construction

The Perkin reaction traditionally involves the condensation of an aromatic aldehyde and an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid to form an α,β-unsaturated carboxylic acid. While not a direct route to this compound, a Perkin-type reaction could be envisioned as a key step in a multi-step synthesis. For instance, a suitably functionalized quinoline aldehyde could react with a benzoic acid derivative under Perkin conditions. However, the direct application of the Perkin reaction for the construction of this specific ester scaffold is not a commonly reported or straightforward methodology.

Palladium-Catalyzed Coupling Approaches in Quinoline-8-yl Aryl Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing the quinoline-8-yl aryl derivative backbone of the target molecule, a Suzuki-Miyaura or similar coupling reaction could be employed.

A hypothetical route could involve the coupling of an 8-haloquinoline (e.g., 8-bromoquinoline (B100496) or 8-iodoquinoline) with a boronic acid derivative of 4-methylbenzoate. For instance, the palladium-catalyzed coupling of 8-bromoquinoline with a suitable arylboronic acid has been demonstrated for the synthesis of 8-arylquinolines. This would form the core C-C bond, which would then require subsequent oxidation of a methyl group on the benzoate moiety to a carboxylic acid, followed by esterification.

Alternatively, a more direct, albeit challenging, approach would be the palladium-catalyzed carbonylation of 8-methylquinoline (B175542) in the presence of an aryl halide. Recent developments have shown the palladium-catalyzed C(sp3)-H biarylation of 8-methylquinolines, highlighting the reactivity of the 8-methyl group. rsc.org A related carbonylation reaction could potentially introduce the desired ester functionality directly.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | 8-Haloquinoline, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 8-Arylquinoline |

| C(sp3)-H Biarylation | 8-Methylquinoline, Cyclic Diaryliodonium Salts | Pd catalyst | Biarylated product rsc.org |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy in organic synthesis. For the synthesis of this compound, the direct C-H activation of the quinoline ring at the C8 position, followed by coupling with 4-methylbenzoic acid, presents a conceptually elegant, though synthetically challenging, pathway.

Transition-metal-catalyzed C-H activation, particularly with palladium, rhodium, or ruthenium catalysts, has been extensively studied for the functionalization of quinolines. nih.gov The C8 position can be selectively functionalized, often using a directing group to guide the metal catalyst. For instance, the use of quinoline N-oxides can direct functionalization to the C8 position.

A potential, though not yet reported, synthetic route could involve the palladium-catalyzed C-H activation of quinoline at the C8 position and subsequent oxidative coupling with 4-methylbenzoic acid. This would directly form the C-O ester bond. While direct C-H arylation of quinolines at the C8 position has been achieved, the direct formation of an ester linkage via C-H activation/carboxylation remains a developing area of research.

Synthetic Routes to Structurally Related Quinolin-8-yl Benzoate Derivatives

The synthesis of this compound and its structural analogs typically involves the esterification of 8-hydroxyquinoline with the corresponding benzoic acid or its activated derivatives. This foundational reaction can be adapted to produce a wide array of derivatives with diverse substitution patterns on both the quinoline and benzoate moieties.

One common approach involves the reaction of 8-hydroxyquinoline with an appropriate acyl chloride, such as 4-methylbenzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct.

Beyond simple esterification, more complex derivatives are accessible through various synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce aryl or heteroaryl substituents at specific positions on the quinoline ring prior to or after the esterification step. google.com

Furthermore, the synthesis of N-(quinolin-8-yl)benzamide derivatives represents a closely related class of compounds. researchgate.netnih.gov These are typically prepared by the amidation of 8-aminoquinoline (B160924) with a suitable benzoic acid derivative. These amide analogs share structural similarities with the benzoate esters and are also extensively used as directing groups in C-H activation chemistry. researchgate.net The modular nature of these syntheses allows for the creation of extensive libraries of quinolin-8-yl benzoate and benzamide (B126) derivatives for various applications. nih.govnih.gov

Detailed Chemical Reactivity and Reaction Pathway Elucidation

Hydrolytic Stability and Ester Cleavage Dynamics

The ester linkage in quinolin-8-yl 4-methylbenzoate is a key reactive site, susceptible to cleavage under various conditions. Its stability is influenced by both the quinoline (B57606) and the 4-methylbenzoate moieties.

Acid- and Base-Catalyzed Ester Hydrolysis Mechanisms

Ester hydrolysis can be catalyzed by both acids and bases. In acid-catalyzed hydrolysis , the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the transfer of a proton and elimination of the alcohol (8-hydroxyquinoline), regenerating the acid catalyst and forming 4-methylbenzoic acid.

Base-catalyzed hydrolysis , or saponification, typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the leaving group (the quinolin-8-olate anion) and form 4-methylbenzoic acid. The quinolin-8-olate is then protonated by the carboxylic acid. This process is generally irreversible as the final carboxylate salt is resonance-stabilized and unreactive towards the alcohol. The rate of alkaline hydrolysis for esters generally follows second-order kinetics, being first-order in both the ester and the hydroxide ion.

Non-Enzymatic Ester Hydrolysis Observations in Quinoline-8-yl Ester Systems

Studies on related quinoline-8-yl ester systems have provided insights into their hydrolytic stability. For instance, research on quinolin-8-yl sulfamoyl benzoates, which are structurally similar, has shown that the quinolin-8-yl ester group can be rapidly hydrolyzed. In a study of the in vitro metabolism of synthetic cannabinoid receptor agonists with a quinolin-8-yl ester structure, non-enzymatic ester hydrolysis was observed in addition to enzymatic hydrolysis. nih.govuni-saarland.de This suggests that the ester bond in these systems is inherently labile. uni-saarland.de The instability of this ester linkage is a critical factor to consider during sample handling and storage, as solvents may induce hydrolysis or transesterification. uni-saarland.de The formation of 8-hydroxyquinoline (B1678124) is a common product of this hydrolysis. uni-saarland.de

Aromatic Substitution Patterns and Mechanistic Insights

The quinoline and benzoate (B1203000) rings of the molecule are both aromatic and can undergo substitution reactions, although their reactivity is influenced by the existing substituents.

Nucleophilic Reactivity at the Quinoline Nitrogen Center

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it basic and nucleophilic. quimicaorganica.org It can react with acids and Lewis acids to form quinolinium salts. quimicaorganica.orgtutorsglobe.com Alkylation and acylation reactions can also occur at the nitrogen atom, leading to the formation of quinolinium salts. quimicaorganica.org For example, quinoline reacts with alkyl halides to form N-alkyl quinolinium halides. The basicity of the quinoline nitrogen (pKa of quinoline is 4.9) is slightly weaker than that of pyridine (B92270) (pKa 5.2). tutorsglobe.com

Electrophilic Aromatic Substitution on the Quinoline and Benzoate Moieties

Electrophilic aromatic substitution (EAS) on the quinoline ring is more complex than in benzene (B151609) due to the presence of the nitrogen-containing heterocyclic ring. The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it less reactive towards electrophiles than the benzene ring. youtube.comresearchgate.net Therefore, electrophilic substitution preferentially occurs on the benzene ring of the quinoline system. youtube.comresearchgate.netquimicaorganica.org The positions most favorable for electrophilic attack are C5 and C8, as the cationic intermediate formed is more stable. quimicaorganica.orguop.edu.pk Reactions such as nitration and sulfonation occur at these positions, often requiring vigorous conditions. uop.edu.pk For instance, nitration with fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk

On the benzoate moiety, the ester group (-COOR) is a deactivating and meta-directing group for electrophilic aromatic substitution on the benzene ring to which the carbonyl is attached. youtube.comreddit.com However, in this compound, the substitution is on the phenyl ring of the benzoate. The oxygen atom of the ester group can donate its lone pair of electrons into this ring, making it an ortho-, para-director. reddit.com The 4-methyl group is also an activating, ortho-, para-directing group. Therefore, electrophilic substitution on the benzoate ring will be directed to the positions ortho and para to these groups. Given that the para position to the ester oxygen is occupied by the methyl group, substitution would be expected to occur at the positions ortho to the ester oxygen (C3 and C5).

Cross-Coupling Reactivity Profiles

The quinolin-8-yl and 4-methylbenzoate moieties can both participate in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The 8-aminoquinoline (B160924) group, a related structure, is known to be a versatile directing group in metal-catalyzed C-H functionalization reactions. nih.gov This suggests that the quinolin-8-yl group in the title compound could also direct reactions. For example, remote C-O coupling of quinoline amides at the C5 position has been achieved using a copper catalyst. rsc.orgresearchgate.net

While specific cross-coupling studies on this compound are not widely reported, the reactivity can be inferred from related compounds. For instance, aryl halides are common substrates in palladium-catalyzed cross-coupling reactions. nih.gov If a halogen were present on either aromatic ring of this compound, it would be a prime site for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. The ester group itself can sometimes be a target for cross-coupling. For example, research has shown that aryl esters can participate in Suzuki-Miyaura cross-coupling reactions, although this is less common than the use of aryl halides or triflates.

Suzuki-Miyaura Coupling Investigations with this compound as Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org The reaction is valued for its high functional group tolerance, stereospecificity, and the use of generally stable and non-toxic organoborane reagents. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

While extensive research has been conducted on the Suzuki-Miyaura coupling of various aryl and heteroaryl halides, including quinoline derivatives, specific studies detailing the use of this compound as a direct substrate are not extensively documented in prominent literature. nih.gov Typically, for a substrate to participate in this cross-coupling reaction, it must possess a suitable leaving group, such as a halide (Cl, Br, I) or a triflate. organic-chemistry.org this compound lacks such a conventional leaving group on either the quinoline or benzoate ring.

However, advancements in cross-coupling chemistry have explored the use of esters as coupling partners, which involves the challenging cleavage of the C(acyl)–O bond. These reactions often require specific nickel or palladium catalyst systems. Given the structure of this compound, its participation in a Suzuki-type reaction would likely proceed via a non-traditional pathway involving C–O bond activation rather than the classic mechanism involving a halide.

To illustrate the general conditions for this type of transformation, a summary of typical Suzuki-Miyaura reaction parameters is provided below.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Component | Example Reagents/Conditions | Purpose | Source |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Provides the active Pd(0) species for the catalytic cycle. | organic-chemistry.orgnih.gov |

| Ligand | SPhos, XPhos, PCy₃ | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. | organic-chemistry.orgnih.gov |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. | nih.govnih.gov |

| Boron Reagent | Arylboronic acids, Potassium aryltrifluoroborates | The source of the nucleophilic carbon fragment. | libretexts.orgorganic-chemistry.org |

| Solvent | Toluene/H₂O, tert-Amyl alcohol | Provides the medium for the reaction. Aqueous conditions are often beneficial. | nih.govnih.gov |

| Temperature | Room Temperature to 85 °C | Reaction rate is temperature-dependent; milder conditions are preferred. | organic-chemistry.orgnih.gov |

Influence of Ortho-Directing Effects of Nitrogen on C(acyl)–O Bond Cleavage in Related Esters

The reactivity of quinoline derivatives is significantly influenced by the presence of the nitrogen atom. In compounds containing an 8-substituted quinoline moiety, the nitrogen atom can function as a powerful directing group, coordinating to a metal catalyst and guiding reactivity to a specific, often proximal, position. researchgate.netdntb.gov.ua This chelating assistance is a well-established strategy for achieving high regioselectivity in C-H functionalization and other cross-coupling reactions. researchgate.net

In the context of quinolin-8-yl esters, the nitrogen atom at the 8-position is ideally situated to form a stable five-membered chelate ring with a transition metal center that is also coordinated to the ester's oxygen atom. This coordination brings the metal catalyst into close proximity to the C(acyl)–O bond. While direct studies on C(acyl)-O bond cleavage for this compound are limited, the principle has been demonstrated in related systems. For instance, the 8-aminoquinoline group is a privileged bidentate auxiliary used to direct a wide array of metal-catalyzed reactions. nih.gov

Research on 8-aminoquinoline amides has shown that the quinoline moiety can direct copper-catalyzed C-O cross-coupling reactions at the remote C5 position of the quinoline ring. nih.govresearchgate.net This demonstrates the capacity of the 8-position nitrogen to control reactivity at other sites on the quinoline scaffold through chelation. This directing effect is crucial for activating otherwise inert bonds. By analogy, this same ortho-directing influence would be expected to play a significant role in any potential cross-coupling reactions involving the ester group of this compound, potentially facilitating the cleavage of the C(acyl)–O bond by stabilizing the transition state required for such a transformation.

Other Targeted Chemical Transformations and Reactivity Studies

Beyond theoretical cross-coupling reactions, the reactivity of this compound has been explored in the context of metabolic transformations. Studies on structurally analogous synthetic cannabinoid receptor agonists (SCRAs), such as QMMSB and QMiPSB, reveal that a primary and significant reaction pathway is the hydrolysis of the ester bond. ljmu.ac.uknih.gov

This ester hydrolysis leads to the cleavage of the C(acyl)–O bond, yielding 8-hydroxyquinoline and the corresponding substituted benzoic acid. The transformation has been shown to occur both non-enzymatically and through catalysis by human carboxylesterases (hCES), with hCES1 isoforms being particularly effective for some analogs. ljmu.ac.uknih.gov This reactivity highlights the lability of the ester linkage in this class of compounds under physiological conditions. Further metabolism of the hydrolysis products, including hydroxylation and glucuronidation, has also been observed. nih.gov

Table 2: Observed Chemical Transformations for Structurally Related Quinolin-8-yl Benzoates

| Reaction Type | Description | Catalysis | Key Products | Source |

| Ester Hydrolysis | Cleavage of the ester linkage to form a carboxylic acid and an alcohol. | Enzymatic (e.g., hCES1) and Non-Enzymatic | 8-Hydroxyquinoline, Substituted Benzoic Acid | ljmu.ac.uknih.gov |

| Hydroxylation | Addition of a hydroxyl group to the molecule, typically after initial ester hydrolysis. | Enzymatic (e.g., CYP2C8, CYP2C9, CYP3A4) | Monohydroxylated metabolites | nih.gov |

| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. | Enzymatic | Glucuronide conjugates of hydrolysis products | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. High-resolution NMR techniques are instrumental in assigning the specific protons and carbons within the molecule.

High-Resolution ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Techniques for Analogues

While specific NMR data for Quinolin-8-yl 4-methylbenzoate is not extensively published, analysis of its constituent parts and closely related analogues provides a strong basis for predicting its spectral characteristics. For instance, the ¹H and ¹³C NMR spectra of methyl 4-methylbenzoate have been well-documented. rsc.org Similarly, various quinoline (B57606) derivatives have been extensively studied using NMR, providing a reference for the chemical shifts and coupling constants of the quinoline moiety. semanticscholar.orgnih.gov

In the study of related compounds, such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, detailed 1D and 2D NMR experiments, including COSY and NOESY, have been employed to confirm the assignment of all proton and carbon signals. semanticscholar.org Such techniques would be equally valuable in the unambiguous assignment of the spectra for this compound. For fluorinated analogues, ¹⁹F NMR would be a critical tool, and for nitrogen-containing heterocycles like quinoline, ¹⁵N NMR could provide further structural insights, although it is less commonly used due to lower sensitivity.

Interpretation of Coupling Constants and Chemical Shifts for Structural Assignments

The interpretation of NMR spectra relies on the analysis of chemical shifts (δ) and coupling constants (J). For this compound, the aromatic protons of the quinoline and benzoate (B1203000) rings would appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 9.0 ppm. The methyl group protons on the benzoate ring would exhibit a characteristic singlet peak in the upfield region, likely around 2.4 ppm. rsc.org

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester group, the quaternary carbons, and the methine carbons of the aromatic rings. semanticscholar.org The chemical shift of the carbonyl carbon is expected in the range of 165-170 ppm. rsc.org The coupling constants between adjacent protons (³JHH) in the aromatic rings would be crucial for determining the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~ 2.4 | ~ 21.5 |

| Aromatic (CH) | 7.0 - 8.9 | 115 - 150 |

| Carbonyl (C=O) | - | 165 - 170 |

| Quaternary (C) | - | 120 - 155 |

Note: These are predicted values based on data from analogues such as methyl 4-methylbenzoate and various quinoline derivatives. rsc.orgsemanticscholar.orgnih.gov

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification of Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and thermally stable compounds. In the context of this compound analogues, such as the synthetic cannabinoid QMPSB, GC-MS has been instrumental in their identification in seized materials. ncats.io The technique allows for the separation of the target compound from a complex mixture, and the subsequent mass spectrum provides a molecular fingerprint for identification. The analysis of related compounds by GC-MS often reveals characteristic fragmentation patterns that can be used to identify structurally similar compounds. ljmu.ac.uk

High-Resolution Tandem Mass Spectrometry (HR-MS/MS) and Fragmentation Pathway Analysis for Related Structures

High-Resolution Tandem Mass Spectrometry (HR-MS/MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. This technique is particularly powerful for the structural elucidation of unknown compounds.

Studies on analogues like QMMSB and QMiPSB have shown that a key fragmentation pathway involves the hydrolysis of the ester bond. nih.govljmu.ac.uk This cleavage would result in the formation of 8-hydroxyquinoline (B1678124) and 4-methylbenzoic acid. The fragmentation of the quinolin-8-ol moiety itself is also a characteristic process that can be observed in the mass spectrum. ljmu.ac.uk

A proposed fragmentation for this compound would likely involve the initial formation of the molecular ion [M]⁺. Subsequent fragmentation could lead to the formation of ions corresponding to the 4-methylbenzoyl cation and the quinolin-8-yloxy radical, or the 8-hydroxyquinoline cation radical and a neutral ketene (B1206846) fragment.

Table 2: Predicted Key Mass Fragments for this compound

| Fragment | Predicted m/z | Description |

| [C₁₇H₁₃NO₂]⁺ | 263.09 | Molecular Ion |

| [C₈H₇O]⁺ | 119.05 | 4-methylbenzoyl cation |

| [C₉H₇NO]⁺˙ | 145.05 | 8-hydroxyquinoline cation radical |

| [C₉H₆N]⁺ | 128.05 | Fragment from quinoline ring |

Note: These are predicted values based on the fragmentation patterns of analogous structures. ljmu.ac.uknih.govljmu.ac.uk

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching of the ester group would be prominent, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be seen in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the quinoline ring would also be present.

Analysis of related compounds, such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, shows a C=O stretching vibration of the ester at 1732 cm⁻¹. semanticscholar.org The IR spectrum of 8-hydroxyquinoline, a key structural component, has been well-documented and shows characteristic bands for the hydroxyl and aromatic systems. chemicalbook.comnist.gov

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=O Stretch (Ester) | 1720 - 1740 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ester) | 1100 - 1300 |

| C-N Stretch (Quinoline) | ~1350 |

Note: These are predicted values based on data from analogous structures. semanticscholar.orgchemicalbook.comnist.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For quinoline derivatives, characteristic vibrational frequencies can confirm the presence of specific structural features.

In the case of compounds structurally similar to this compound, such as 5,8-quinolinedione (B78156) derivatives, FT-IR spectra, often recorded using an attenuated total reflection (ATR) method in the 4000–400 cm⁻¹ range, show distinct peaks. mdpi.com Analysis of these spectra allows for the assignment of characteristic vibration frequencies to various functional groups. mdpi.com For instance, the stretching vibrations of C-H groups in the quinoline and quinone rings are typically observed in the range of 3087–2852 cm⁻¹. mdpi.com

For compounds containing a 5,8-quinolinedione moiety, two separate C=O vibration peaks are a key feature. mdpi.com In contrast, derivatives with a 5,8-isoquinolinedione structure exhibit a single peak for the carbonyl vibrations. mdpi.com This distinction in the carbonyl band region provides a clear method to differentiate between these isomeric structures. mdpi.com Additionally, C-O stretching vibrations in ether-like linkages are generally found between 1275–1200 cm⁻¹. mdpi.com

A general FT-IR data table for a compound like this compound would include the following expected vibrations:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1735-1715 | C=O stretching (ester) |

| 1600-1450 | C=C and C=N stretching (quinoline ring) |

| 1275-1200 | C-O stretching (ester) |

The data in this table is based on typical ranges for the specified functional groups and may vary slightly for the specific compound.

Elemental Composition and Purity Determination

Elemental analysis is fundamental in verifying the empirical formula of a synthesized compound. For this compound (C₁₇H₁₃NO₂), the theoretical elemental composition is:

Carbon (C): 77.55%

Hydrogen (H): 4.98%

Nitrogen (N): 5.32%

Oxygen (O): 12.15%

Experimental data from elemental analysis of synthesized batches would be compared against these theoretical values to confirm the purity of the compound. Any significant deviation could indicate the presence of impurities or residual solvents. For example, in the analysis of related synthetic cannabinoid receptor agonists, gas chromatography-mass spectrometry (GC-MS) has been used to identify impurities, with quinolin-8-ol often being detected as a common byproduct of the synthesis or as a result of degradation during analysis. ljmu.ac.uk

Single Crystal X-ray Diffraction (Applied to Structurally Related Quinoline-Benzoate Compounds)

For example, the crystal structures of two new quinolone derivatives, 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, have been elucidated. eurjchem.comresearchgate.net Both of these compounds were found to crystallize in the monoclinic P2₁/n space group. eurjchem.comresearchgate.net The dihedral angle between the benzene (B151609) and quinoline rings in these compounds was determined to be approximately 117.5°. eurjchem.comresearchgate.net Such studies also reveal details about intermolecular interactions, such as C-H···O hydrogen bonds, which influence the crystal packing. eurjchem.comresearchgate.net

In another related compound, (5-chloroquinolin-8-yl)-2-fluorobenzoate, the ester fragment is nearly planar, with significant dihedral angles between this plane and the quinoline and phenyl rings. researchgate.net Hirshfeld surface analysis is often employed in conjunction with SCXRD to visualize and quantify intermolecular interactions within the crystal. eurjchem.comresearchgate.net

The crystallographic data for benzo[h]quinoline-3-carboxamide, another related heterocyclic compound, shows it crystallizes in the monoclinic space group P2₁/c with four molecules in the unit cell. nih.gov The molecule is essentially planar, and the crystal packing is stabilized by a network of classical and non-classical hydrogen bonds, as well as π–π stacking interactions. nih.gov

| Compound | Crystal System | Space Group | Key Structural Features |

| 5-nitroquinolin-8-yl-3-bromobenzoate | Monoclinic | P2₁/n | Dihedral angle (benzene/quinoline) ~117.7° |

| 5-nitroquinolin-8-yl-3-chlorobenzoate | Monoclinic | P2₁/n | Dihedral angle (benzene/quinoline) ~117.4°; C-H···O interactions |

| (5-chloroquinolin-8-yl)-2-fluorobenzoate | - | - | Nearly planar ester fragment; C–H...X non-classical hydrogen bonds |

| Benzo[h]quinoline-3-carboxamide | Monoclinic | P2₁/c | Essentially planar molecule; Hydrogen bonding and π–π stacking |

This table presents data for structurally related compounds to infer potential structural characteristics of this compound.

Other Specialized Spectroscopic Methods

Beyond the core techniques, other specialized spectroscopic methods can be applied to study specific aspects of quinoline-containing compounds, particularly when they are part of more complex systems like metal complexes or redox-active species.

Mössbauer Spectroscopy: This technique is highly specific to certain isotopes, such as ⁵⁷Fe, and is invaluable for probing the electronic environment of iron atoms in complexes. wisc.edu For iron complexes containing quinoline-based ligands, ⁵⁷Fe Mössbauer spectroscopy can provide detailed information on the oxidation state (Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and the nature of the coordination environment. semanticscholar.org For instance, it has been used to characterize Pt-Sb complexes with quinoline-based ligands, helping to assign the bonding interactions. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying species with unpaired electrons, such as radicals or transition metal ions. In the context of quinoline derivatives, EPR could be used to study semiquinone radical anions that might be formed under certain conditions. nih.gov It is also instrumental in characterizing redox-active enzymes that metabolize quinoline, such as quinoline oxidoreductase, which contains a molybdenum center that can be studied by EPR. wikipedia.org

Theoretical and Computational Chemistry Applied to Quinolin 8 Yl 4 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. scirp.org Methods like the B3LYP hybrid functional are frequently employed to accurately model molecular properties. rsc.orgmdpi.com

Geometry Optimization and Energetic Profile Analysis

The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scirp.org For Quinolin-8-yl 4-methylbenzoate, DFT calculations, often using a basis set like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

The optimized structure reveals key steric and electronic features. The dihedral angle between the quinoline (B57606) and benzoate (B1203000) rings is a critical parameter, influencing the degree of conjugation between the two aromatic systems. In similar structures, like phenyl quinoline-2-carboxylate, DFT calculations have shown that this angle can differ from the solid-state crystal structure, suggesting that molecular conformation can be influenced by packing forces in the crystal lattice. mdpi.com The energetic profile provides information on the compound's stability.

Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT calculations of analogous structures. Actual values may vary.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| O-C (aryl) | ~1.40 Å | |

| C-C (aromatic) | ~1.39 - 1.42 Å | |

| C-N (quinoline) | ~1.32 - 1.36 Å | |

| **Bond Angles (°) ** | ||

| O=C-O (ester) | ~124° | |

| C-O-C (ester link) | ~118° | |

| Dihedral Angle (°) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via Gauge-Invariant Atomic Orbital (GIAO) Approach)

The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts from first principles. modgraph.co.ukmdpi.com This technique computes the nuclear magnetic shielding tensors for a molecule with an optimized geometry. rsc.org By comparing the calculated shielding of the molecule's nuclei to a reference standard (like tetramethylsilane, TMS), a theoretical NMR spectrum can be predicted.

For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions is sensitive to the chosen DFT functional and basis set. modgraph.co.uk The calculations would show distinct signals for the protons and carbons on both the quinoline and 4-methylbenzoate moieties, reflecting their unique electronic environments. Protons on the quinoline ring adjacent to the nitrogen atom are expected to be significantly deshielded, appearing at a lower field in the ¹H NMR spectrum. Similarly, the carbonyl carbon of the ester group would be predicted to have a characteristic chemical shift around 165-170 ppm in the ¹³C NMR spectrum.

Table 2: Predicted vs. Typical Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) Note: Predicted values are illustrative and based on GIAO-DFT calculations for similar molecular fragments.

| Atom Type | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| ¹H NMR | ||

| Aromatic H (Quinoline) | 7.2 - 8.9 | 7.0 - 9.0 |

| Aromatic H (Benzoate) | 7.3 - 8.0 | 7.2 - 8.1 |

| Methyl H (-CH₃) | ~2.4 | 2.3 - 2.5 |

| ¹³C NMR | ||

| C=O (Ester Carbonyl) | ~166 | 165 - 175 |

| Aromatic C (Quinoline) | 120 - 150 | 120 - 155 |

| Aromatic C (Benzoate) | 125 - 145 | 125 - 150 |

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. Computational methods allow for the visualization and analysis of these orbitals, providing key insights into chemical reactivity and bonding.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. researchgate.net The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. scirp.org A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For this compound, the HOMO is expected to be primarily localized on the electron-rich quinoline ring system, while the LUMO is likely distributed across both the quinoline and the electron-withdrawing ester-functionalized benzoate ring.

Table 3: Representative Frontier Molecular Orbital Energies Note: Values are based on DFT calculations for related quinoline derivatives.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | ~ -6.2 eV |

| E(LUMO) | ~ -1.8 eV |

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding interactions and charge distribution within a molecule. faccts.de

Table 4: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: These interactions are predicted based on the structure of this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) on C=O | π*(C-C) of Benzoate Ring | High | n → π* (Resonance) |

| LP(O) on -O- | π*(C=O) of Ester | Moderate | n → π* (Resonance) |

| π(C=C) of Quinoline | π*(C=C) of Quinoline | Moderate | π → π* (Intra-ring delocalization) |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. arabjchem.org

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. In contrast, regions of positive electrostatic potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack.

For this compound, the MEP surface would show the most negative potential localized around the nitrogen atom of the quinoline ring and the carbonyl oxygen atom of the ester group due to their lone pairs of electrons. researchgate.net These sites represent the primary centers for interactions with electrophiles or hydrogen bond donors. The most positive potential would be found on the hydrogen atoms of the aromatic rings, indicating their susceptibility to nucleophilic attack. The MEP surface thus provides a clear, intuitive map of the molecule's reactive sites. researchgate.net

Cheminformatics and Data Integration for Structural and Mechanistic Insights

Cheminformatics provides the foundational tools for aggregating, standardizing, and analyzing chemical data, which is essential for deriving structural and mechanistic insights into molecules like this compound. By integrating data from various computational and experimental sources, a comprehensive profile of the compound can be constructed. This process begins with the unambiguous identification of the molecule using standardized chemical identifiers.

These identifiers are crucial for data integration, allowing researchers to collate information from diverse databases, scientific literature, and experimental results without ambiguity. For instance, the SMILES string provides a machine-readable representation of the 2D structure, while the InChIKey offers a fixed-length code that is useful for searching and indexing in large chemical databases.

Once data is aggregated, cheminformatics workflows are used to calculate a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure—such as size, shape, lipophilicity, and polarity—which are instrumental in predicting the compound's behavior. For example, the topological polar surface area (TPSA) is a key predictor of a molecule's ability to permeate cell membranes, while the calculated logarithm of the partition coefficient (XLogP3) indicates its hydrophobicity. These computational models provide initial mechanistic insights by suggesting how the compound might be absorbed, distributed, and metabolized in a biological system.

Detailed research on related 8-hydroxyquinoline (B1678124) derivatives has demonstrated the power of combining experimental techniques with computational analysis. Studies often utilize spectroscopic methods alongside quantum chemical calculations to understand electronic structure and properties. For example, computational analyses have been used to supplement the structural characterization of novel 8-hydroxyquinoline derivatives, providing insights into their physicochemical properties and potential as oral drug candidates.

Furthermore, computational methods are applied to study the tautomerism in related quinolone structures, which is influenced by factors like substituent electronic nature and solvent polarity. While specific computational studies focusing solely on this compound are not extensively detailed in the public literature, the established methodologies used for analogous compounds provide a clear framework for its analysis. The integration of structural data, calculated properties, and experimental findings from similar molecules allows for a robust, predictive understanding of its chemical and biological profile.

Interactive Data Table: Key Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| Molecular Formula | C17H13NO2 |

| InChI | InChI=1S/c1-12-6-4-11(5-7-12)16(19)20-15-10-3-2-8-13(15)9-14(13)18/h2-10H,1H3 |

| InChIKey | FCDQKIOKSPLFEA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3) |

Interactive Data Table: Computationally Predicted Molecular Properties

| Property | Predicted Value | Reference |

| Molecular Weight | 263.29 g/mol | PubChem |

| XLogP3 | 3.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 39.1 Ų | PubChem |

| Exact Mass | 263.09462867 Da | PubChem |

Coordination Chemistry and Ligand Design

Quinoline-8-yl Moiety as a Ligand Scaffold

The foundation of the coordinating properties of Quinolin-8-yl 4-methylbenzoate lies in the inherent characteristics of the 8-hydroxyquinoline (B1678124) (8-HQ) framework. 8-HQ is a classic example of a bidentate ligand, a molecule that can bind to a central metal atom at two points.

Bidentate Ligand Properties of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are monoprotic, bidentate chelating agents. scirp.org The two donor atoms responsible for this chelating ability are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. scirp.orgresearchgate.net This arrangement allows for the formation of stable five-membered chelate rings upon coordination with a metal ion. nih.gov The ester linkage in this compound, while modifying the electronic properties of the ligand, does not alter this fundamental bidentate coordination mode through the quinoline nitrogen and the ester oxygen. The ability of 8-HQ derivatives to form stable chelates with metal ions is a key driver of their diverse applications. nih.govarabjchem.org

Coordination to Transition Metal Centers

Derivatives of 8-hydroxyquinoline readily coordinate to a wide array of transition metal ions, forming stable complexes. Documented examples include coordination with Fe(II), Ru(II), Co(II), Ni(II), Cu(II), and Zn(II). arabjchem.org The stoichiometry of these complexes is often found to be 1:2 (metal:ligand), leading to the formation of octahedral or square planar geometries depending on the metal center and other coordinating species. scirp.orgresearchgate.net For instance, copper has been shown to form a square-planar complex with 8-HQ, while other divalent metals might adopt an octahedral geometry by coordinating with two water molecules in addition to the two bidentate ligands. scirp.org The versatility of the quinoline scaffold allows for the synthesis of a broad spectrum of metal complexes with tailored properties. arabjchem.org

Synthesis and Characterization of Quinolin-8-yl Ester-Based Metal Complexes

The synthesis of metal complexes with quinolin-8-yl ester-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized to determine their structure and properties.

Structural Elucidation Techniques for Complexes

A combination of elemental and spectral analysis is crucial for the structural elucidation of these metal complexes. scirp.org

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming the empirical formula and the metal-to-ligand ratio. acs.orgresearchgate.net

Spectral Analysis:

FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination sites of the ligand. The coordination of the quinoline nitrogen and the ester oxygen to the metal center is confirmed by shifts in the characteristic vibrational frequencies of the C=N and C-O bonds upon complexation. arabjchem.orgresearchgate.net

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex and can be used to study complex formation and stoichiometry. scirp.orgresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is a powerful tool for characterizing the ligand and confirming its structure. In the case of diamagnetic complexes, NMR can provide detailed information about the structure of the complex in solution. nih.govacs.org

Electronic and Photophysical Properties of Quinolin-8-yl Metal Complexes

The coordination of quinolin-8-yl derivatives to metal ions significantly influences their electronic and photophysical properties, leading to applications in areas such as organic light-emitting diodes (OLEDs). scirp.orgresearchgate.net

The absorption and emission properties of these complexes are governed by electronic transitions, which can be ligand-centered (π-π*) or involve metal-to-ligand charge transfer (MLCT). acs.orgnih.gov The nature of the metal ion and the substituents on the quinoline and benzoate (B1203000) rings can be systematically varied to tune the electronic energy levels (HOMO and LUMO) of the complexes. nih.gov This tuning allows for the control of emission color and quantum efficiency. nih.govresearchgate.net For example, introducing electron-donating or electron-withdrawing groups can lead to red-shifts or blue-shifts in the emission spectra. nih.gov Many metal complexes of quinoline derivatives exhibit fluorescence or phosphorescence with high quantum yields, making them promising materials for various optoelectronic applications. acs.orgresearchgate.net

Redox Behavior and Electrochemistry of Metal-Quinoline Systems

The redox behavior of metal-quinoline complexes is an important aspect of their chemistry, particularly for applications in catalysis and sensing. Cyclic voltammetry is a common technique used to study the electrochemical properties of these complexes.

Exploration in Advanced Chemical and Materials Science

Utility as a Precursor in Organic Synthesis

The structural architecture of Quinolin-8-yl 4-methylbenzoate, featuring a quinoline (B57606) core, an ester linkage at the 8-position, and a 4-methylbenzoate moiety, makes it a valuable precursor in the synthesis of more complex molecules. The regioselective functionalization at the C8-position of the quinoline scaffold is a critical aspect of its synthetic utility.

General Precursor Role for the Synthesis of Bioactive Compounds

While direct studies on this compound as a precursor for specific bioactive compounds are not extensively documented, its structural motifs are present in various biologically active molecules. The quinoline scaffold itself is a well-established pharmacophore found in numerous natural and synthetic compounds with a wide range of medicinal applications, including antimalarial, anticancer, and antibacterial agents. uni-saarland.deresearchgate.net The ester linkage in compounds like this compound is a key feature, as ester hydrolysis is a recognized metabolic pathway for related quinolin-8-yl benzoate (B1203000) compounds. nih.gov

The synthesis of derivatives from precursors like this compound allows for the systematic modification of the molecule to enhance its biological efficacy and selectivity. For instance, the 4-methylbenzoate group can be modified to influence the compound's solubility, stability, and interaction with biological targets. Research on analogous compounds, such as Quinolin-8-yl 4-iodobenzoate, highlights the potential for this class of molecules to serve as versatile platforms for creating diverse chemical libraries for drug discovery.

Applications in Organic Electronics Utilizing Quinoline Derivatives

Quinoline derivatives are promising materials for organic electronic devices, particularly organic light-emitting diodes (OLEDs), owing to their electron-deficient nature and luminescent properties. researchgate.net These compounds can function as electron-transporting materials, emitting layers, and hosts for phosphorescent emitters.

Although specific research on this compound in OLEDs is limited, the properties of closely related quinoline-based materials provide strong indications of its potential. For example, tris(8-hydroxyquinoline)aluminum (Alq3) is a canonical electron-transporting and emitting material in OLEDs, known for its good stability and luminescence. researchgate.net The 8-hydroxyquinoline (B1678124) ligand in Alq3 is structurally analogous to the quinolin-8-yl portion of the title compound.

The introduction of different substituents onto the quinoline core allows for the tuning of the material's electronic and photophysical properties. For instance, the development of blue-emitting quinoline-based materials like 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) demonstrates how chemical modification can achieve desired emission colors for full-color displays. researchgate.net It is conceivable that the 4-methylbenzoate group in this compound could be strategically employed to modify the emission characteristics and charge-transport properties of the material.

Interactive Table: Properties of Representative Quinoline-Based OLED Materials

| Compound | Role in OLED | Emission Peak (nm) | Turn-on Voltage (V) |

| Tris(8-hydroxyquinoline)aluminum (Alq3) | Electron Transport/Emitter | ~520 (Green) | ~3-5 |

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Electron Transport/Emitter | 425 (Blue) | 2.8 |

| Bis(8-hydroxyquinoline) zinc derivatives (Znq2) | Emitter | ~565-590 (Yellow) | ~6.9 |

This table presents data for well-studied quinoline derivatives to illustrate the potential of this class of compounds in OLEDs. Specific data for this compound is not currently available.

Research in Photonic Materials Based on Quinoline Scaffolds

The unique photophysical properties of quinoline derivatives make them attractive candidates for photonic materials, which are designed to control and manipulate light. These properties include strong fluorescence, large Stokes shifts, and the potential for nonlinear optical activity.

The fluorescence of quinoline compounds can be tuned by altering the substituents on the quinoline ring system. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength and influence the quantum yield. walisongo.ac.id The 4-methylbenzoate group in this compound, with its ester functionality, could play a role in modulating the photophysical properties through its electronic influence and by providing a site for further derivatization.

Research on other quinoline derivatives has demonstrated their potential as fluorescent probes and sensors. walisongo.ac.id The sensitivity of their emission to the local environment, such as solvent polarity, makes them suitable for these applications. While direct studies on this compound are needed, the foundational knowledge from related quinoline-based systems suggests a promising avenue for research into its photonic applications.

Contribution to Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-activity relationship (SAR) studies are fundamental to the rational design of new molecules with desired properties, whether for medicinal chemistry or materials science. rsc.org The systematic modification of a chemical scaffold and the subsequent analysis of its properties provide valuable insights into how different structural features influence function.

The this compound framework is an excellent platform for SAR studies. The molecule can be systematically altered at several key positions:

The Quinoline Core: Substituents can be introduced at various positions on the quinoline ring to modulate its electronic properties, steric hindrance, and potential for intermolecular interactions.

The Ester Linkage: The ester group can be replaced with other linkers, such as amides or ethers, to investigate the influence of the linking group on the compound's stability and electronic communication between the quinoline and benzoate moieties.

Studies on related quinoline derivatives have already demonstrated the power of SAR in identifying potent and selective compounds for various applications. acs.org By applying a similar approach to this compound, researchers can develop a deeper understanding of the structure-property relationships that govern the performance of this class of materials in organic electronics and photonics.

Derivative Synthesis and Structure Activity Relationship Studies Sar in a Chemical Context

Synthetic Transformations of the Quinolin-8-yl 4-methylbenzoate Core

The synthesis of derivatives based on the this compound scaffold primarily involves transformations at either the quinoline (B57606) or the benzoate (B1203000) portion of the molecule. These modifications are crucial for developing new compounds with tailored properties.

Regioselective synthesis is a key strategy, often targeting the C8-hydroxy group of the quinoline scaffold to ensure functionalization occurs at the desired position. This specificity is vital for the compound's role as a directing group and as a substrate for further chemical reactions. Modern synthetic techniques like photoredox and transition-metal catalysis are being explored to create libraries of novel, highly substituted quinoline derivatives.

One of the primary metabolic pathways for quinolin-8-yl benzoate-based compounds is ester hydrolysis. Furthermore, trans-esterification can occur in certain solvents, such as methanol (B129727) and ethanol, leading to the formation of the corresponding methyl and ethyl esters. ncats.io

Investigations have also focused on creating derivatives by modifying the quinoline ring itself. For instance, the synthesis of 8-aminoquinoline-melatonin derivatives has been achieved through multi-step processes involving amidation and condensation reactions. nih.gov These synthetic routes allow for the introduction of various functional groups, leading to a diverse range of analogues.

A summary of synthetic transformations is presented below:

| Transformation | Reagents/Conditions | Resulting Derivative Type |

| Ester Hydrolysis | Metabolic processes | Quinolin-8-ol and 4-methylbenzoic acid |

| Trans-esterification | Methanol or Ethanol | Methyl or Ethyl 4-methylbenzoate |

| Amidation/Condensation | 2,2,2-trichloroethyl carbonochloridate, i-Pr2NEt, tryptamine (B22526) derivatives | 1-(2-(1H-indol-3-yl)ethyl)-3-(quinolin-8-yl) urea (B33335) derivatives nih.gov |

| Cross-Metathesis | Grubbs II catalyst, alkenyl amides | N-(quinolin-8-yl) alkenyl amides nih.gov |

Design and Synthesis of Analogues for Targeted Chemical Research

The design and synthesis of analogues of this compound are driven by the desire to explore and understand specific chemical phenomena. The quinolin-8-yl ester head group has been a key feature in the development of a range of compounds. ljmu.ac.ukljmu.ac.uk

For example, the quinolin-8-yl ester motif led to the creation of other designer compounds, highlighting its importance as a foundational structure. ncats.io Hybrid molecules have also been developed by combining the quinolin-8-yl head group with other cores, such as N-alkyl-1H-indole, resulting in new classes of compounds. ljmu.ac.ukljmu.ac.uk

The synthesis of these analogues often involves modular approaches. For instance, cross-metathesis reactions using catalysts like Grubbs II have been employed to couple different fragments, allowing for the creation of a diverse library of molecules with controlled three-dimensional structures. nih.gov

Examples of synthesized analogues include:

Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB) ncats.io

Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate (QMMSB) ljmu.ac.uk

Quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate (QMPCB) ljmu.ac.uk

Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate (2F-QMPSB) ljmu.ac.uk

Quinolin-8-yl 4-methyl-3-[(propan-2-yl)sulfamoyl]benzoate (QMiPSB) ljmu.ac.uk

Influence of Substituent Effects on Chemical Reactivity and Properties

Systematic structure-activity relationship (SAR) analyses of substituted quinolines have demonstrated that even minor changes can lead to substantial differences in activity. nih.gov For instance, the addition of electron-withdrawing groups, such as halogens, to the quinoline moiety can enhance the bioactivity of the resulting compounds. researchgate.net A study on 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives found that the presence of two bromo groups at the 5th and 7th positions of the quinoline ring resulted in the most potent compound among the tested series. researchgate.net

The effect of substituents on the quinoline ring is highly dependent on their position. For example, the introduction of groups at the 7-position of the quinoline ring generally leads to a loss of activity in certain contexts. who.int Conversely, the presence of a 6-oxygen function has been shown to enhance activity in some 8-aminoquinoline (B160924) derivatives. who.int

The following table summarizes the influence of various substituents on the properties of quinoline derivatives:

| Substituent Position | Substituent Type | Observed Effect | Reference |

| Quinoline C5 & C7 | Bromo groups | Enhanced bioactivity | researchgate.net |

| Quinoline C7 | Various groups | General loss of activity | who.int |

| Quinoline C6 | Oxygen function | Enhanced activity | who.int |

| Quinoline C4 & C5 | Methyl and Fluoro groups | High activity but also high toxicity | who.int |

These findings underscore the importance of carefully considering the electronic and steric effects of substituents when designing new analogues of this compound for specific chemical research applications. The systematic exploration of these effects continues to be a key area of investigation in the field.

Q & A

Q. What are the recommended methods for synthesizing Quinolin-8-yl 4-methylbenzoate and validating its purity?

Methodological Answer: Synthesis typically involves coupling 4-methylbenzoic acid derivatives with quinolin-8-ol under controlled conditions. A common approach uses activating agents like thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by nucleophilic substitution with quinolin-8-ol. For example, similar quinoline esters have been synthesized via imine reduction using NaBH₃CN under mildly acidic conditions (pH ≈ 6) to ensure regioselectivity . Purity Validation:

- Chromatography : Reverse-phase HPLC or TLC with UV detection (254 nm) to monitor reaction progress and isolate the product.

- Spectroscopy : Confirm molecular identity via - and -NMR, ensuring peak assignments align with expected substituents (e.g., methyl resonance at δ ~2.5 ppm for the benzoate group).

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ for C₁₇H₁₃NO₂).

Q. How can researchers determine the molecular structure and confirm the identity of this compound using spectroscopic techniques?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous structural confirmation. The quinoline ring planarity and dihedral angles between substituents (e.g., benzoate vs. quinoline planes) can be quantified .

- FTIR Analysis : Identify ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and aromatic C=C vibrations (~1600 cm⁻¹).

- NMR Profiling :

- -NMR: Distinct signals for methyl groups (δ 2.5–2.8 ppm) and quinoline protons (δ 7.5–9.0 ppm).

- -NMR: Carbonyl resonance at ~165–170 ppm for the ester group.

Advanced Research Questions

Q. What strategies are effective for analyzing the intermolecular interactions and crystal packing of this compound?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer or Mercury software. For example, similar quinoline derivatives exhibit C–H⋯O interactions between ester carbonyls and adjacent aromatic hydrogens .

- Energy Framework Calculations : Visualize lattice energy contributions (electrostatic, dispersion, polarization) to predict stability and polymorphism. Tools like CrystalExplorer enable comparison of interaction energies (kJ/mol) for dominant packing motifs .

- Twinning Analysis : For twinned crystals, refine data using SHELXL’s TWIN/BASF commands to resolve domain ratios (e.g., 0.86:0.14 in similar structures) .

Q. How can enzymatic kinetic studies be designed to investigate the interaction of this compound with biological targets?

Methodological Answer: Experimental Design:

- Substrate Titration : Vary substrate concentrations (e.g., 10–200 μM) while maintaining excess cofactors (ATP, CoA) to determine and via Michaelis-Menten kinetics .

- Inhibition Assays : Pre-incubate enzymes (e.g., PARP-1) with the compound to assess competitive/non-competitive inhibition using Lineweaver-Burk plots .

Data Analysis:

- Kinetic Parameter Estimation : Fit data to equation using nonlinear regression tools (e.g., GraphPad Prism). For example, 4-methylbenzoate derivatives exhibit values of 14–30 μM with ~6–8 s⁻¹ in ATP-dependent systems .

| Substrate | (μM) | (s⁻¹) | Conditions |

|---|---|---|---|

| 4-methylbenzoate | 14 ± 4 | 6.3 ± 0.4 | 1 mM CoA, 80 μM ATP |

| 4-methylbenzoate | 30 ± 5 | 8.0 ± 0.6 | 3.5 mM ATP, 160 μM CoA |

Q. How can structure-activity relationships (SARs) be explored to optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., Cl, F) at the quinoline 4-position to enhance electrophilicity and target binding. For example, 8-fluoro-4-chloroquinoline derivatives show improved antimicrobial activity due to increased membrane penetration .

- Scaffold Hybridization : Merge the benzoate moiety with pharmacophores like furan or thiophene (e.g., 2-thienylquinoline derivatives) to exploit dual-binding modes .

- Computational Docking : Use AutoDock Vina to predict binding affinities (ΔG, kcal/mol) for hypothetical analogs against targets like PARP-1 or microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.